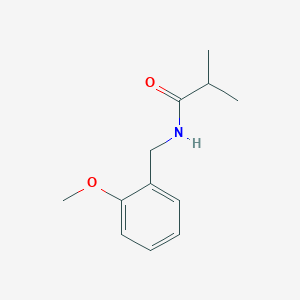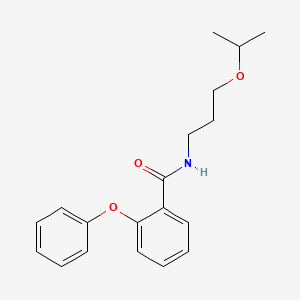
N-(2-methoxybenzyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-2-methylpropanamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to the class of designer drugs known as synthetic cannabinoids, which are chemically engineered to mimic the effects of natural cannabinoids found in the cannabis plant. MMB-FUBINACA has been found to have a high affinity for the CB1 and CB2 receptors, which are the primary targets of natural cannabinoids in the body.
Mécanisme D'action
Like natural cannabinoids, N-(2-methoxybenzyl)-2-methylpropanamide binds to the CB1 and CB2 receptors in the body, which are primarily located in the brain and immune system, respectively. This binding results in a range of physiological and psychoactive effects, including altered perception, mood, and appetite.
Biochemical and Physiological Effects
Research has shown that N-(2-methoxybenzyl)-2-methylpropanamide has a range of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It has also been found to cause changes in brain activity, leading to altered perception and mood. In addition, N-(2-methoxybenzyl)-2-methylpropanamide has been shown to have a high potential for abuse and addiction, making it a dangerous substance for recreational use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxybenzyl)-2-methylpropanamide in lab experiments is its high potency, which allows researchers to study the effects of synthetic cannabinoids at lower doses. However, its high potential for abuse and addiction also makes it a risky substance to handle in the lab, requiring strict safety protocols and precautions.
Orientations Futures
There are several potential future directions for research on N-(2-methoxybenzyl)-2-methylpropanamide and synthetic cannabinoids more broadly. One area of interest is the potential therapeutic applications of synthetic cannabinoids, particularly for the treatment of pain, inflammation, and other medical conditions. Another area of interest is the development of safer and more effective synthetic cannabinoids, with fewer side effects and lower potential for abuse and addiction. Finally, researchers may continue to investigate the biochemical and physiological effects of synthetic cannabinoids on the body, in order to better understand their mechanisms of action and potential risks.
Méthodes De Synthèse
The synthesis of N-(2-methoxybenzyl)-2-methylpropanamide involves the reaction of 2-methylpropanoyl chloride with 2-amino-3-methoxybenzoic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with 1,1-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinoline to yield the final product.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-2-methylpropanamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. Researchers have used this compound to investigate the biochemical and physiological effects of synthetic cannabinoids on the CB1 and CB2 receptors, as well as their potential therapeutic applications.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)12(14)13-8-10-6-4-5-7-11(10)15-3/h4-7,9H,8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAALCOQENQBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4-methoxyphenyl)-2-furyl]methanol](/img/structure/B4896546.png)
![2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4896557.png)

![N-cyclopentyl-3-isopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-5-isoxazolecarboxamide](/img/structure/B4896564.png)
![dipotassium 4-[(2-carboxylatophenyl)amino]-2-isopropyl-3,3-dimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate](/img/structure/B4896577.png)
![2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4896583.png)
![3-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4896596.png)

![4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4896622.png)


![1-(2-methoxyethyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4896647.png)
![3-ethyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4896659.png)
![1-[(2-propyl-5-pyrimidinyl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4896661.png)